molecular formula C₂₆H₄₈O₁₆ B014529 Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside CAS No. 140147-36-0

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside

Cat. No. B014529
CAS RN: 140147-36-0
M. Wt: 616.6 g/mol
InChI Key: CMQKGONXPQXZKM-OMWWXRLNSA-N
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Description

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is a compound with the molecular formula C26H48O16 . It is an acceptor for the assay of N-acetylglucosaminyltransferase-1 .


Synthesis Analysis

The synthesis of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl beta-D-mannopyranoside using limiting acetobromomannose .


Molecular Structure Analysis

The molecular structure of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is characterized by 15 defined stereocentres .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is the formation of the beta-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide .


Physical And Chemical Properties Analysis

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside has a density of 1.5±0.1 g/cm3, a boiling point of 870.9±65.0 °C at 760 mmHg, and a flash point of 480.5±34.3 °C. It has 16 H bond acceptors, 10 H bond donors, and 15 freely rotating bonds .

Scientific Research Applications

Glycosylation Studies

This compound has been used in studies related to glycosylation, a process where a carbohydrate is attached to a hydroxyl or other functional group of another molecule . In particular, it has been used in experiments involving the gold(I)-catalyzed glycosidation of peracetyl glucopyranosyl ortho-hexynylbenzoate .

Preparation of Neoglycoconjugates

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its derivatives have been used in the preparation of neoglycoconjugates . Neoglycoconjugates are molecules that contain carbohydrates linked to other functional groups, and they have potential applications in various fields including drug delivery and immunology .

Study of Carbohydrate-Lectin Interactions

Derivatives of this compound have been used to prepare conjugates containing fluorochromes for the study of carbohydrate-lectin interactions . Lectins are proteins that can bind to specific carbohydrates, and studying these interactions can provide insights into various biological processes .

Preparation of Liposomes

This compound has also been used in the preparation of liposomes . Liposomes are small spherical vesicles that can be used to deliver drugs and other substances inside the body .

Assay of N-acetylglucosaminyltransferase-I Activity

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside has been used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity . This enzyme plays a crucial role in the biosynthesis of complex carbohydrates .

Synthesis of Other Compounds

Finally, this compound can be used in the synthesis of other complex molecules. For example, it has been used in the synthesis of 8-(Methoxycarbonyl)octyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside .

Mechanism of Action

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside acts as an acceptor for the assay of N-acetylglucosaminyltransferase-1 .

Future Directions

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside may be useful for understanding autosomal recessive muscular dystrophies with associated N-acetylglucosaminyltransferase-1 .

properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-octoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQKGONXPQXZKM-OMWWXRLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930718
Record name Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside

CAS RN

140147-36-0
Record name Octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140147360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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